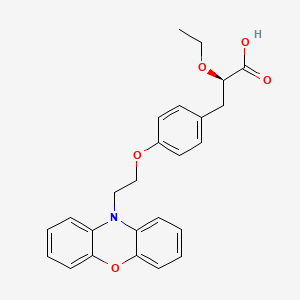Ragaglitazar

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Ragaglitazar is a novel compound classified as a dual agonist of peroxisome proliferator-activated receptors alpha and gamma (PPARα and PPARγ). It is primarily designed to enhance insulin sensitivity and address diabetic dyslipidemia. The compound has a chemical formula of C₂₅H₂₅NO₅ and a molecular weight of approximately 419.477 g/mol. Its structure includes a phenoxazine moiety, which contributes to its biological activity and pharmacological profile .
In laboratory settings, ragaglitazar has been shown to enhance lipoprotein lipase activity, decrease plasma triglycerides, and modulate levels of apolipoproteins, particularly ApoCIII .
Ragaglitazar exhibits significant biological activity as an insulin sensitizer. In clinical studies, it has demonstrated the ability to lower fasting plasma glucose levels by up to 18%, reduce triglycerides by 36%, and increase high-density lipoprotein cholesterol by 33% in patients with type 2 diabetes . Additionally, it has shown potential anti-inflammatory effects through the modulation of adipokines and cytokines involved in metabolic syndrome .
The synthesis of ragaglitazar has been achieved through various methodologies. A notable approach involves the alkylation of enantiomerically pure intermediates with specific mesylates to yield the desired product. This process typically requires careful control of reaction conditions to ensure high yields and purity . The synthesis can be summarized in several key steps:
- Preparation of an enantiomerically pure intermediate.
- Alkylation using a suitable mesylate.
- Purification through chromatography techniques.
The entire process can be completed in six steps using asymmetric phase-transfer catalysis as a key technique .
Ragaglitazar is primarily investigated for its applications in treating type 2 diabetes and associated metabolic disorders. Its dual action on PPARα and PPARγ makes it a candidate for addressing insulin resistance while simultaneously improving lipid profiles. Additionally, its potential use in managing conditions such as obesity and metabolic syndrome is under exploration .
Ragaglitazar shares similarities with other dual agonists targeting PPAR receptors. Here are some comparable compounds:
| Compound | PPAR Activity | Unique Features |
|---|---|---|
| Rosiglitazone | PPARγ | Stronger PPARγ agonist; primarily used for diabetes |
| Pioglitazone | PPARγ | Similar application but different safety profile |
| Fenofibrate | PPARα | Primarily affects lipid levels; weaker PPARγ action |
| MK-767 | Dual Agonist | Similar mechanism; associated with adverse effects |
Uniqueness of Ragaglitazar: Ragaglitazar is distinguished by its balanced activation of both PPARα and PPARγ, which allows for comprehensive management of metabolic dysregulation compared to others that may target only one receptor type or have limited efficacy on lipid profiles .








